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Compound of Interest
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Cat. No.: B042632 Get Quote

Application Notes
These application notes provide a summary of the performance characteristics of a developed

competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of

12-hydroxynevirapine, a major metabolite of the antiretroviral drug nevirapine. This assay is

intended for research and drug development purposes, offering a sensitive and specific method

for monitoring the levels of this metabolite in various biological matrices.

The assay is based on the principle of competitive binding. A known amount of 12-
hydroxynevirapine conjugated to a carrier protein is coated onto the wells of a microtiter plate.

In the assay, the sample containing 12-hydroxynevirapine and a specific monoclonal antibody

are added to the wells. The 12-hydroxynevirapine in the sample competes with the coated

12-hydroxynevirapine for binding to the limited amount of antibody. The amount of antibody

bound to the plate is then detected using a secondary antibody conjugated to an enzyme,

which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the

concentration of 12-hydroxynevirapine in the sample.

Assay Performance Characteristics

The developed ELISA for 12-hydroxynevirapine has been validated according to established

guidelines to ensure accuracy, precision, and reliability. The key performance parameters are

summarized in the table below.
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Parameter Result Acceptance Criteria

Assay Range 1 ng/mL - 100 ng/mL -

Sensitivity (LOD) 0.5 ng/mL -

Intra-Assay Precision (CV%) < 10% ≤ 15%

Inter-Assay Precision (CV%) < 15% ≤ 20%

Accuracy (Recovery %) 85% - 115% 80% - 120%

Specificity High Minimal cross-reactivity

Cross-Reactivity

The specificity of the monoclonal antibody used in this assay was evaluated by testing its

cross-reactivity with the parent drug, nevirapine, and other related metabolites. The results

indicate high specificity for 12-hydroxynevirapine.

Compound Cross-Reactivity (%)

12-Hydroxynevirapine 100

Nevirapine < 1

2-Hydroxynevirapine < 5

3-Hydroxynevirapine < 5

Example Standard Curve Data

The following table provides an example of a typical standard curve generated using this ELISA

protocol. The optical density (OD) values are inversely proportional to the concentration of 12-
hydroxynevirapine.
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12-Hydroxynevirapine
(ng/mL)

Average OD (450 nm) % B/B0

0 (B0) 1.850 100

1 1.573 85

5 1.110 60

10 0.833 45

25 0.518 28

50 0.333 18

100 0.204 11

Experimental Protocols
This section provides detailed protocols for the key experiments involved in the development of

the 12-hydroxynevirapine competitive ELISA.

Preparation of 12-Hydroxynevirapine Immunogen
(Hapten-Carrier Conjugation)
To elicit an immune response against the small molecule 12-hydroxynevirapine (a hapten), it

must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or

Keyhole Limpet Hemocyanin (KLH). This protocol describes the conjugation using the

carbodiimide crosslinker EDC.

Materials:

12-Hydroxynevirapine

Bovine Serum Albumin (BSA)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)
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Conjugation Buffer (0.1 M MES, pH 4.7)

Phosphate Buffered Saline (PBS), pH 7.4

Dialysis tubing (10 kDa MWCO)

Magnetic stirrer and stir bar

Protocol:

Dissolve 10 mg of 12-hydroxynevirapine in 1 mL of DMSO.

In a separate tube, dissolve 20 mg of BSA in 4 mL of Conjugation Buffer.

Slowly add the 12-hydroxynevirapine solution to the BSA solution while gently stirring.

In a separate tube, prepare a fresh solution of 10 mg EDC and 5 mg NHS in 1 mL of

Conjugation Buffer.

Add the EDC/NHS solution to the 12-hydroxynevirapine/BSA mixture.

Incubate the reaction for 2 hours at room temperature with continuous stirring.

Transfer the reaction mixture to a dialysis tube.

Dialyze against 1 L of PBS at 4°C for 48 hours, with at least three changes of buffer.

Determine the protein concentration and conjugation efficiency of the resulting 12-
hydroxynevirapine-BSA conjugate using a suitable method (e.g., UV-Vis

spectrophotometry).

Store the conjugate at -20°C in aliquots.
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Hapten-Carrier Conjugation Workflow

Production and Purification of Monoclonal Antibodies
This protocol outlines the generation of monoclonal antibodies specific to 12-
hydroxynevirapine using hybridoma technology.

Materials:

12-Hydroxynevirapine-KLH immunogen

BALB/c mice

Myeloma cells (e.g., Sp2/0-Ag14)

Polyethylene glycol (PEG)

HAT medium (Hypoxanthine-Aminopterin-Thymidine)

HT medium (Hypoxanthine-Thymidine)

Complete cell culture medium
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ELISA plates coated with 12-hydroxynevirapine-BSA

Protein A or Protein G affinity chromatography column

Protocol:

Immunization: Immunize BALB/c mice with the 12-hydroxynevirapine-KLH immunogen.

Administer booster injections every 2-3 weeks.

Spleen Cell Fusion: Three days after the final booster, sacrifice the mice and harvest the

spleens. Isolate splenocytes and fuse them with myeloma cells using PEG.

Hybridoma Selection: Plate the fused cells in 96-well plates and select for hybridomas by

growing them in HAT medium.

Screening: Screen the supernatants from the hybridoma cultures for the presence of

antibodies that bind to 12-hydroxynevirapine-BSA using an indirect ELISA.

Cloning: Select positive hybridoma clones and subclone them by limiting dilution to ensure

monoclonality.

Expansion and Antibody Production: Expand the selected monoclonal hybridoma cell lines in

larger culture volumes or as ascites in mice to produce a sufficient quantity of monoclonal

antibodies.

Purification: Purify the monoclonal antibodies from the cell culture supernatant or ascites

fluid using Protein A or Protein G affinity chromatography.

Characterization: Characterize the purified antibodies for their isotype, affinity, and specificity.
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Monoclonal Antibody Production Workflow

Competitive ELISA Protocol for 12-Hydroxynevirapine
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This protocol describes the procedure for quantifying 12-hydroxynevirapine in samples using

the developed competitive ELISA.

Materials:

96-well ELISA plates

Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

12-hydroxynevirapine-BSA conjugate

Wash Buffer (PBS with 0.05% Tween-20)

Blocking Buffer (PBS with 1% BSA)

12-hydroxynevirapine standards

Samples to be tested

Anti-12-hydroxynevirapine monoclonal antibody

HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

Stop Solution (2 N H₂SO₄)

Microplate reader

Protocol:

Coating: Dilute the 12-hydroxynevirapine-BSA conjugate to 1 µg/mL in Coating Buffer. Add

100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room

temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b042632?utm_src=pdf-body
https://www.benchchem.com/product/b042632?utm_src=pdf-body
https://www.benchchem.com/product/b042632?utm_src=pdf-body
https://www.benchchem.com/product/b042632?utm_src=pdf-body
https://www.benchchem.com/product/b042632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing: Wash the plate three times with Wash Buffer.

Competitive Reaction:

Add 50 µL of 12-hydroxynevirapine standards or samples to the appropriate wells.

Add 50 µL of the diluted anti-12-hydroxynevirapine monoclonal antibody (e.g., 1:10,000

dilution in Blocking Buffer) to each well.

Incubate for 1 hour at 37°C.

Washing: Wash the plate three times with Wash Buffer.

Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody (e.g.,

1:5,000 dilution in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.

Washing: Wash the plate five times with Wash Buffer.

Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-

30 minutes at room temperature in the dark.

Stopping Reaction: Add 50 µL of Stop Solution to each well.

Reading: Read the absorbance at 450 nm using a microplate reader within 15 minutes.
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Assay Validation Protocol
To ensure the reliability of the ELISA, a thorough validation should be performed. This protocol

outlines the key parameters to be assessed.

Parameters to Validate:

Precision (Intra- and Inter-Assay):

Prepare three quality control (QC) samples at low, medium, and high concentrations within

the standard curve range.

Intra-Assay: Analyze 20 replicates of each QC sample on the same plate. Calculate the

mean, standard deviation (SD), and coefficient of variation (CV%).

Inter-Assay: Analyze three replicates of each QC sample on three different days by three

different analysts. Calculate the mean, SD, and CV% across the plates.

Accuracy (Spike and Recovery):

Spike known amounts of 12-hydroxynevirapine into at least three different blank matrix

samples at low, medium, and high concentrations.

Analyze the spiked samples and calculate the recovery percentage using the formula:

(Measured Concentration / Spiked Concentration) x 100.

Linearity of Dilution:

Spike a high concentration of 12-hydroxynevirapine into a blank matrix.

Serially dilute the spiked sample with the blank matrix to obtain at least five dilutions.

Analyze the dilutions and calculate the concentration, correcting for the dilution factor. The

corrected concentrations should be consistent across the dilution series.

Sensitivity (Limit of Detection - LOD):

Analyze at least 10 replicates of the blank matrix.
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Calculate the mean and SD of the blank readings.

The LOD is the concentration corresponding to the mean blank signal minus three times

the SD of the blank.

Specificity (Cross-Reactivity):

Prepare standard curves for potential cross-reactants (e.g., nevirapine, other metabolites).

Calculate the concentration of each cross-reactant that gives a 50% inhibition (IC50).

Calculate the cross-reactivity percentage using the formula: (IC50 of 12-
Hydroxynevirapine / IC50 of Cross-Reactant) x 100.

Precision Accuracy Linearity Sensitivity Specificity

Assay Validation

Intra-Assay
(Repeatability)

Inter-Assay
(Reproducibility) Spike and Recovery Linearity of Dilution Limit of Detection (LOD) Cross-Reactivity
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Assay Validation Workflow

To cite this document: BenchChem. [Development of a Competitive ELISA for the
Quantification of 12-Hydroxynevirapine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042632#development-of-an-elisa-assay-for-12-
hydroxynevirapine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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